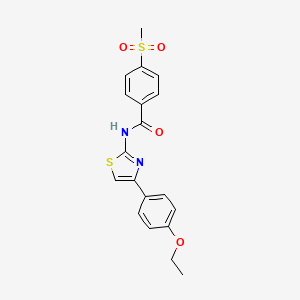

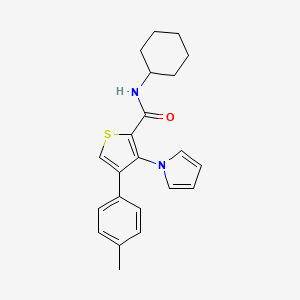

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

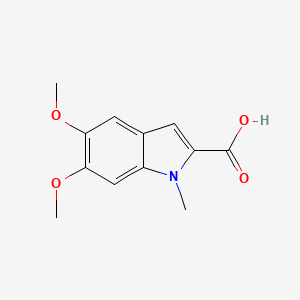

The compound "N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide" is a chemical entity that appears to be related to a class of compounds that include thiazole and benzamide functional groups. These compounds are of interest due to their potential biological activities and applications in various fields such as medicine, dyes, semiconductors, and polymers .

Synthesis Analysis

While the specific synthesis of "N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide" is not detailed in the provided papers, a related compound with a thiadiazole moiety was synthesized through a dehydrosulfurization reaction of a starting hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a DMF medium . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities between thiadiazole and thiazole derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray single crystal diffraction technique, IR spectroscopy, and quantum chemical computation . For instance, a related benzamide compound crystallizes in a triclinic system and exhibits specific lattice constants . The geometrical parameters obtained from XRD studies are in good agreement with those calculated using density functional theory (DFT) . These techniques could be applied to determine the molecular structure of "N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide".

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been investigated using molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans . These studies can provide insights into the sites of electrophilic and nucleophilic attack, which are crucial for understanding the chemical behavior of the compound under study.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as electronic properties (HOMO and LUMO energies) and thermodynamic properties, have been calculated using DFT . Additionally, the antioxidant properties of a related benzamide compound were determined using the DPPH free radical scavenging test . These analyses are relevant for assessing the stability, reactivity, and potential biological activity of "N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide".

Scientific Research Applications

Synthetic Dyes and DNA Interactions

Compounds such as Hoechst 33258 and its analogues, which include certain benzimidazole derivatives, are known for their strong binding to the minor groove of double-stranded B-DNA, particularly with specificity for AT-rich sequences. These compounds have been utilized in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values via flow cytometry, and analysis of plant chromosomes. Such compounds can also find uses as radioprotectors and topoisomerase inhibitors, highlighting their importance in rational drug design and investigations into DNA sequence recognition and binding (Issar & Kakkar, 2013).

Drug Delivery Systems

The development of suitable delivery systems for therapeutic agents targeting the cardiovascular system, including the delivery of small organic compounds and nanoparticles, reflects the broad applications of such molecules in treating various diseases. These formulations aim to overcome physiological barriers and enhance therapeutic outcomes, showing the importance of understanding pharmacology when considering cardiovascular applications (Geldenhuys et al., 2017).

Amyloid Imaging in Alzheimer's Disease

Certain derivatives are used as radioligands for PET amyloid imaging in Alzheimer's disease, aiding in the early detection of the disease and the evaluation of new antiamyloid therapies. These compounds have shown significant differences in retention between patients and controls, providing crucial insights into the pathophysiological mechanisms and time course of amyloid deposits in the brain (Nordberg, 2007).

Advanced Oxidation Processes

Research on compounds like acetaminophen (ACT) underlines the use of advanced oxidation processes (AOPs) for environmental decontamination. The degradation pathways, by-products, and biotoxicity of such processes emphasize the ecological implications and the need for effective treatment methodologies to mitigate environmental impacts (Qutob et al., 2022).

properties

IUPAC Name |

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S2/c1-3-25-15-8-4-13(5-9-15)17-12-26-19(20-17)21-18(22)14-6-10-16(11-7-14)27(2,23)24/h4-12H,3H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSDZXLFVXXNPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chlorobenzaldehyde [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/no-structure.png)

![6-Chlorothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2520811.png)

![2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B2520823.png)

![N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide](/img/structure/B2520825.png)

![3-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2520826.png)

![7-(4-fluorophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2520827.png)